3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-Ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic compound featuring a unique structure that combines multiple aromatic rings and heterocyclic elements
Mechanism of Action
Target of Action
The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .
Mode of Action
The compound acts as a PAR4 antagonist . It binds to the PAR4 receptor, inhibiting its activation and subsequently preventing platelet aggregation . This results in an antithrombotic effect, making the compound potentially useful in the treatment of arterial thrombotic diseases .
Biochemical Pathways
By inhibiting PAR4, the compound disrupts the thrombin-PAR4 signaling pathway . This pathway is involved in platelet activation and the formation of blood clots . The disruption of this pathway reduces platelet aggregation and clot formation .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes, with a half-life (T1/2) of 97.6 minutes for compound 36 . It also shows favorable oral pharmacokinetic properties in mice, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .
Result of Action
The compound demonstrates effective antiplatelet activity in vitro, with IC50 values of 26.13 nM for compound 36 and 14.26 nM for compound 37 . These results suggest that the compound could be a safer therapeutic option for arterial thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxino Group: This can be achieved through a nucleophilic substitution reaction where a suitable dioxane derivative is introduced.
Attachment of the Ethoxyphenyl and Methylbenzyl Groups: These groups are usually introduced via Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylbenzyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is explored for its potential pharmacological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- 3-(4-Ethoxyphenyl)-5-(4-chlorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Uniqueness
Compared to similar compounds, 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline may exhibit unique reactivity due to the presence of both ethoxy and methylbenzyl groups, which can influence its chemical behavior and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-32-21-10-8-20(9-11-21)27-23-17-31(16-19-6-4-18(2)5-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDFVSTYCRNJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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